molecular formula C16H13F3N4O2 B2924414 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034512-46-2

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2924414
CAS No.: 2034512-46-2
M. Wt: 350.301
InChI Key: GCNFFPSEWQYVIT-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is an organic compound known for its unique structural framework that combines a furan ring, a pyrazole ring, and a trifluoromethyl-substituted nicotinamide moiety. This compound holds potential in several scientific and industrial applications, particularly in the fields of medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the Furan-2-yl-Pyrazole Intermediate

    • Starting with furan-2-carboxaldehyde and hydrazine hydrate under acidic conditions, a hydrazone intermediate is formed.

    • This intermediate undergoes cyclization in the presence of acetic acid to form the furan-2-yl-pyrazole ring.

  • Step 2: Formation of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

    • The furan-2-yl-pyrazole intermediate is further reacted with 2-bromoethylamine hydrobromide to form the corresponding amine derivative.

    • This amine derivative undergoes a coupling reaction with 6-(trifluoromethyl)nicotinic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the final compound.

Industrial Production Methods

Industrial production typically follows similar steps but on a larger scale with optimizations for yield and purity:

  • Use of high-pressure reactors to ensure complete reactions.

  • Implementation of automated purification systems like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction

    • Undergoes oxidation reactions primarily involving the furan ring, potentially forming various furan derivatives.

    • Reduction reactions may target the trifluoromethyl group, reducing it to different degrees depending on the reagents used.

  • Substitution Reactions

    • Electrophilic substitution reactions at the furan and pyrazole rings can lead to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

  • Substitution: : Nitrating agents like nitric acid (HNO₃), Halogenation reagents such as bromine (Br₂)

Major Products Formed

  • Oxidized derivatives of the furan ring.

  • Reduced forms of the trifluoromethyl group.

  • Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has applications in:

  • Medicinal Chemistry

    • Potential as an anti-inflammatory or anticancer agent due to its structural features that enable it to interact with various biological targets.

  • Biology

    • Used in studying enzyme interactions, particularly those involved in oxidative stress and cellular respiration.

  • Industrial Chemistry

    • Incorporated in materials science for developing new materials with unique electronic or optical properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

  • The compound interacts with specific enzymes or receptors due to its trifluoromethyl group and heterocyclic rings, which allow for strong binding affinity.

Molecular Targets and Pathways Involved

  • Targets include enzymes involved in oxidative stress pathways and receptors related to inflammation or cell proliferation.

  • Pathways often involve the modulation of reactive oxygen species (ROS) levels or inhibition of specific signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide: : Lacks the trifluoromethyl group, leading to different biological activity and binding properties.

  • N-(2-(4-(pyridine-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide: : Contains a pyridine ring instead of a furan ring, which can alter its electronic properties and biological interactions.

List of Similar Compounds

  • N-(2-(4-(pyridine-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

By comparing these compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its unique combination of functional groups, enhancing its potential in various scientific research applications.

Feel free to dive deeper into any specific section or let me know if there is something more you would like to explore!

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)14-4-3-11(8-21-14)15(24)20-5-6-23-10-12(9-22-23)13-2-1-7-25-13/h1-4,7-10H,5-6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFFPSEWQYVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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